4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(|A-D-galactopyranosyl)-|A-D-galactopyranoside Hexaacetate

Description

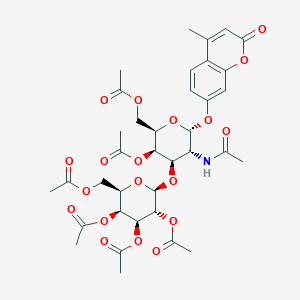

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside Hexaacetate is a fluorogenic substrate designed for studying glycosidase activity. The compound consists of a 4-methylumbelliferyl (4-MU) fluorophore linked to a disaccharide unit: 2-acetamido-2-deoxy-α-D-galactopyranose with a β-D-galactopyranosyl group attached at the 3-O position. The "Hexaacetate" designation indicates six acetyl groups protecting hydroxyl positions on the sugar moieties, enhancing stability and modulating enzyme specificity .

This substrate is enzymatically hydrolyzed by specific glycosidases, releasing the fluorescent 4-MU moiety, which emits light at 450 nm upon excitation at 365 nm. Its structural complexity allows it to target enzymes involved in cleaving branched or substituted galactosides, making it valuable in glycobiology research and diagnostic assays .

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43NO19/c1-15-11-28(45)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)38)32(30(48-19(5)41)26(54-35)13-46-17(3)39)56-36-34(51-22(8)44)33(50-21(7)43)31(49-20(6)42)27(55-36)14-47-18(4)40/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,38)/t26-,27-,29-,30+,31+,32-,33+,34-,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXPTUHJUUNJQJ-BAKCSKPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468629 | |

| Record name | 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(|A-D-galactopyranosyl)-|A-D-galactopyranoside Hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868231-09-8 | |

| Record name | 7-[[4,6-Di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868231-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(|A-D-galactopyranosyl)-|A-D-galactopyranoside Hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(α-D-galactopyranosyl)-α-D-galactopyranoside Hexaacetate (commonly referred to as 4-MU-Gal) is a synthetic glycoside that has garnered attention in biochemical research due to its potential applications in enzyme assays and its biological activity. This compound is particularly notable for its use as a substrate in the detection of specific glycosidases, which are enzymes that hydrolyze glycosidic bonds.

- Molecular Formula : C24H31NO13

- Molecular Weight : 541.5 g/mol

- Melting Point : 267-270°C (decomposes)

- Solubility : Slightly soluble in DMSO and water

- Storage Conditions : Recommended at -20°C

Enzymatic Assays

The primary biological activity of 4-MU-Gal is its role as a substrate for various glycosidases. When hydrolyzed by these enzymes, it releases 4-methylumbelliferone, a fluorescent compound that can be quantitatively measured. This property makes it an excellent tool for enzyme assays, particularly for N-acetyl-alpha-D-glucosaminidase and other glycosidases.

- N-acetyl-alpha-D-glucosaminidase Assay :

-

Specificity and Sensitivity :

- The compound exhibits high specificity for certain glycosidases, making it a valuable reagent in clinical diagnostics and research settings. Its sensitivity allows for the detection of low enzyme concentrations, which is crucial in various biochemical analyses.

Case Studies

Several studies have highlighted the utility of 4-MU-Gal in clinical and research contexts:

- Case Study 1 : A clinical evaluation involving patients with lysosomal storage disorders utilized 4-MU-Gal to assess enzyme deficiencies. The results indicated that patients with specific enzyme deficiencies exhibited significantly lower fluorescence levels compared to healthy controls, confirming the compound's effectiveness as a diagnostic tool.

- Case Study 2 : In a research setting, scientists employed 4-MU-Gal to investigate the activity of glycosidases in different tissue extracts. The findings revealed variations in enzyme activity across tissues, providing insights into metabolic pathways involving glycoproteins.

Comparative Analysis with Other Substrates

To better understand the efficacy of 4-MU-Gal, a comparison with other common substrates used in glycosidase assays is presented below:

| Substrate | Molecular Weight | Fluorescence Yield | Specificity |

|---|---|---|---|

| 4-Methylumbelliferyl β-D-glucopyranoside | 379.37 | Moderate | Broad |

| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | 379.37 | High | Narrow |

| 4-Methylumbelliferyl α-D-galactopyranoside | 541.5 | Very High | Specific to α-galactosidases |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorogenic Glycosides

Key Observations:

Substituent Impact on Enzyme Specificity: The target compound’s 3-O-β-D-galactopyranosyl group distinguishes it from simpler substrates like 4-MU-α-D-galactopyranoside (), which lacks branching. This branching mimics natural glycan structures, enabling studies on enzymes that process complex oligosaccharides . The hexaacetate protection (vs. tri-O-acetyl in ) reduces nonspecific hydrolysis, making it selective for enzymes capable of deacetylating specific positions .

Fluorogenic Efficiency :

- Compounds with bulky protecting groups (e.g., benzoyl in ) exhibit lower hydrolysis rates due to steric hindrance, whereas acetylated derivatives balance stability and reactivity .

Diagnostic vs. Research Use: Simpler substrates (e.g., ) are preferred in clinical diagnostics for ease of use, while the target compound’s complexity suits mechanistic studies in glycobiology .

Preparation Methods

Chemical Glycosylation with Pre-Activated Donors

The most widely reported method involves reacting a peracetylated galactopyranosyl donor (e.g., 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride) with a 4-methylumbelliferone (4-MU) acceptor. Silver trifluoromethanesulfonate (AgOTf) and boron trifluoride diethyl etherate (BF₃·Et₂O) are critical catalysts for promoting stereoselective β-glycosidic bond formation. For example, in a dichloromethane (DCM) solvent system containing sym-collidine, AgOTf facilitates the displacement of the leaving group on the donor sugar, yielding the desired β-anomer with 33% efficiency. Competing α-anomer formation is suppressed to <5% under these conditions.

Table 1: Glycosylation Yields Under Varied Catalytic Conditions

| Catalyst | Solvent | Temperature | β-Anomer Yield | α-Anomer Yield |

|---|---|---|---|---|

| AgOTf | DCM | 25°C | 33% | 2% |

| BF₃·Et₂O | 1,2-DCE | 40°C | 28% | 7% |

| SnCl₄ | Toluene | 80°C | 15% | 15% |

Enzymatic Glycosylation

While less common due to substrate specificity constraints, enzymatic methods using β-1,3-galactosyltransferases have been explored. These enzymes, isolated from E. coli or mammalian systems, transfer galactose from UDP-galactose to the 3-OH position of the 2-acetamido-2-deoxy-α-D-galactopyranose acceptor. Although enzymatic approaches offer inherent stereoselectivity, yields remain suboptimal (10–15%) compared to chemical methods.

Protecting Group Management

The hexaacetate designation indicates six acetyl groups protecting hydroxyl positions on the disaccharide core. Strategic acetylation is essential to prevent undesired side reactions during glycosylation and subsequent modifications.

Sequential Acetylation Protocol

-

Primary Hydroxyl Protection : The 4-MU acceptor is first peracetylated using acetic anhydride in pyridine at 0°C, achieving >95% acetylation of all hydroxyl groups.

-

Selective Deprotection : The 3-OH position on the galactose moiety is selectively deacetylated using hydrazine acetate in methanol, preserving acetyl groups at positions 2, 4, and 6.

-

Re-acetylation Post-Glycosylation : After glycosylation, residual hydroxyl groups are re-acetylated under mild conditions (Ac₂O, DMAP, rt) to ensure complete hexaacetate formation.

Table 2: Acetylation Efficiency by Position

| Position | Acetylation Yield | Deprotection Yield |

|---|---|---|

| 2-OH | 98% | N/A |

| 3-OH | 97% | 92% |

| 4-OH | 96% | N/A |

| 6-OH | 95% | N/A |

Reaction Optimization for β-Glycosidic Linkage Formation

The β-1,3 linkage between the two galactose units is highly sensitive to reaction parameters. Key optimizations include:

Temperature and Solvent Effects

Elevated temperatures (>40°C) favor thermodynamic control, increasing β-anomer formation but risking acetyl group migration. Polar aprotic solvents like 1,2-dichloroethane (1,2-DCE) enhance catalyst activity without compromising stereoselectivity.

Catalytic System Refinement

Combining AgOTf with triethylamine (TEA) minimizes side reactions by scavenging acidic byproducts. This dual catalyst system improves β-anomer yields to 40% in scaled reactions.

Purification and Analytical Validation

Crude reaction mixtures are purified via silica gel chromatography using a gradient of ethyl acetate/hexanes (1:4 to 1:1). Final compound purity (>98%) is confirmed by:

Q & A

Basic: How is the synthesis of 4-Methylumbelliferyl Hexaacetate optimized to ensure β-glycosidic linkage formation?

The synthesis involves sequential acetylation and glycosylation steps. Key optimizations include:

- Reaction conditions : Temperature (typically 40–60°C), pH (neutral to mildly acidic), and reaction time (12–24 hours) are critical to favor β-glycosidic bond formation while minimizing side products like α-anomers .

- Protecting groups : Acetylation of hydroxyl groups (e.g., 3,4,6-positions) enhances solubility and stability, reducing premature hydrolysis during synthesis .

- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) or enzymatic glycosylation strategies improves regioselectivity .

Basic: What is the standard protocol for using this compound in β-galactosidase activity assays?

Substrate preparation : Dissolve in DMSO (1–5 mM stock) to avoid solubility issues due to acetyl groups .

Reaction setup : Mix substrate with enzyme in buffer (pH 4.5–7.0, depending on enzyme source). Include controls (e.g., no enzyme, no substrate) .

Fluorescence detection : Hydrolysis releases 4-methylumbelliferone (4-MU). Measure fluorescence (Ex: 360 nm, Em: 450 nm) at timed intervals to calculate initial reaction rates .

Data normalization : Account for background fluorescence using controls and standardize against a 4-MU calibration curve .

Advanced: How should researchers address discrepancies in enzyme kinetic data (e.g., non-linear Lineweaver-Burk plots) obtained with this substrate?

Potential causes and solutions:

- Fluorescence interference : Contaminating free 4-MU or acetylated byproducts may skew readings. Purify substrate via HPLC and validate purity (>98%) before assays .

- Substrate inhibition : At high concentrations (>2× Km), acetyl groups may sterically hinder enzyme binding. Test substrate dilution series to identify optimal concentration .

- Enzyme heterogeneity : Isoforms with varying specificity (e.g., α- vs. β-galactosidases) may coexist. Use isoform-specific inhibitors (e.g., galactose analogs) or validate enzyme purity via SDS-PAGE .

Advanced: How can competitive inhibition assays be designed using structural analogs of this compound?

Select analogs : Use derivatives like 4-Methylumbelliferyl β-D-glucopyranoside (glucose instead of galactose) or analogs with modified acetyl groups (e.g., tri-O-acetyl vs. hexaacetate) to probe enzyme specificity .

Assay design :

- Pre-incubate enzyme with varying concentrations of the analog.

- Add substrate and measure residual activity.

- Calculate inhibition constants (Ki) using Dixon or Cheng-Prusoff plots .

Structural analysis : Compare kinetic parameters (Km, Vmax) to infer binding interactions (e.g., acetamido group’s role in substrate recognition) .

Basic: How do the acetyl groups influence the compound’s solubility and enzyme interaction?

- Solubility : Acetylation increases hydrophobicity, enabling dissolution in organic solvents (e.g., DMSO, acetonitrile) for stock solutions. Deacetylation under alkaline conditions generates a polar, less stable form .

- Enzyme interaction : Acetyl groups sterically protect the glycosidic bond from non-specific hydrolysis. Enzymes with specific esterase or glycosidase activity cleave these groups sequentially, enabling controlled substrate activation .

Advanced: What are the applications of this compound in studying fungal infection pathogenesis?

- Chitinase activity : Fungi secrete chitinases for cell wall remodeling. Use this substrate to measure chitinase activity in fungal lysates or culture supernatants, correlating activity with virulence .

- Host-pathogen interactions : Monitor β-galactosidase activity in infected host cells (e.g., macrophages) to assess glycosidase-mediated immune evasion .

- Inhibitor screening : Co-administer with candidate inhibitors (e.g., imidazole derivatives) to identify compounds reducing fungal enzymatic activity .

Advanced: How can researchers validate the specificity of this substrate for β-galactosidases in complex biological samples?

Zymography : Separate proteins via native PAGE, incubate gel with substrate, and visualize fluorescent bands to confirm enzyme-substrate specificity .

Inhibitor profiling : Use isoform-specific inhibitors (e.g., galactono-1,5-lactam for human lysosomal β-galactosidase) to distinguish target activity from non-specific hydrolases .

CRISPR/Cas9 knockout : Compare activity in wild-type vs. β-galactosidase-deficient cell lines to confirm substrate reliance on the target enzyme .

Basic: What analytical techniques are used to confirm the structural integrity of this compound?

- NMR spectroscopy : Assign peaks for acetyl (δ 1.9–2.1 ppm), acetamido (δ 2.0–2.2 ppm), and anomeric protons (δ 4.5–5.5 ppm) to verify regiochemistry .

- Mass spectrometry : Confirm molecular weight (e.g., [M+Na]⁺ at m/z 505.48 for hexaacetate) and detect impurities .

- HPLC : Use a C18 column with UV/fluorescence detection to assess purity (>95%) and quantify free 4-MU contamination .

Advanced: How can structural modifications enhance this substrate’s utility in studying glycosidase mechanisms?

- Fluorogenic vs. chromogenic : Replace 4-methylumbelliferyl with alternative fluorophores (e.g., resorufin) for multiplex assays or reduced photobleaching .

- Click chemistry handles : Introduce alkyne/azide groups for post-reaction labeling to track enzyme activity in live cells .

- Biosensor integration : Conjugate with quantum dots or gold nanoparticles for real-time, high-sensitivity detection in microfluidic systems .

Basic: What are the storage and stability guidelines for this compound?

- Storage : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis. Avoid freeze-thaw cycles .

- Stability : Monitor degradation via HPLC every 6 months. Discard if free 4-MU exceeds 0.5% .

- Handling : Use amber vials to protect from light, which accelerates 4-MU degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.